molecular formula C11H14ClN B8533298 3-(4-Chloro-3-methylphenyl)pyrrolidine

3-(4-Chloro-3-methylphenyl)pyrrolidine

Cat. No.: B8533298
M. Wt: 195.69 g/mol
InChI Key: ZUTVMYPNLVKRCC-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)pyrrolidine is a pyrrolidine derivative featuring a substituted phenyl ring at the 3-position of the pyrrolidine core. The phenyl ring is substituted with a chlorine atom at the 4-position and a methyl group at the 3-position. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets, such as enzymes and receptors .

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

3-(4-chloro-3-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14ClN/c1-8-6-9(2-3-11(8)12)10-4-5-13-7-10/h2-3,6,10,13H,4-5,7H2,1H3

InChI Key

ZUTVMYPNLVKRCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCNC2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituted Pyrrolidine Derivatives

Key structural analogs include:

3-(4-Fluorophenoxy)-pyrrolidine hydrochloride: Features a fluorine atom and phenoxy group instead of chloro-methylphenyl.

3-(4-Bromo-2-methylphenoxymethyl)pyrrolidine hydrochloride: Contains a bromine atom and methylphenoxy group. Bromine’s larger atomic radius may enhance hydrophobic interactions, while the phenoxy group introduces steric bulk .

3-(4-Chloro-2-methyl-phenoxy)-pyrrolidine: A positional isomer with chlorine at the 4-position and methyl at the 2-position. Substitution patterns influence molecular symmetry and intermolecular packing, as seen in its safety data (e.g., handling precautions for inhalation risks) .

Heterocyclic Analogs: Pyridine and Quinoline Derivatives

Compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-hexahydroquinoline-3-carbonitrile (Q12 and Q13) share aromatic and halogenated motifs but differ in core structure (pyridine/quinoline vs. pyrrolidine). Key comparisons include:

  • Melting Points: Q12 (288–292°C, methyl substituents) vs. Q13 (259–261°C, nitro and methoxy substituents). Electron-withdrawing groups (e.g., -NO₂) reduce melting points by disrupting crystal lattice stability .
  • Spectral Data : IR spectra of Q12 show characteristic -CN (2201 cm⁻¹) and C=O (1668 cm⁻¹) stretches, while Q13 exhibits N=O (1550 cm⁻¹) and C-Cl (718 cm⁻¹) vibrations. Such data aid in structural confirmation and differentiation .
  • Synthetic Yields : Q12 (76% yield) vs. Q13 (66% yield), reflecting steric and electronic challenges in introducing nitro groups .

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Substituents Yield (%) Notable IR Peaks (cm⁻¹)
3-(4-Chloro-3-methylphenyl)pyrrolidine* ~225 (estimated) N/A 4-Cl, 3-CH₃ N/A C-Cl (~700), C-N (~1250)
Q12 545 288–292 -CH₃, -CN 76 2201 (-CN), 1668 (C=O)
Q13 530 259–261 -NO₂, -OCH₃ 66 1550 (N=O), 718 (C-Cl)
3-(4-Fluorophenoxy)-pyrrolidine 215.67 N/A 4-F, phenoxy N/A C-F (~1100), C-O-C (~1250)

*Estimated data based on structural analogs.

Pharmacological Potential

  • Nitro groups (e.g., in Q13) may confer antimicrobial or anticancer properties, as seen in related compounds .
  • Target Interactions : Pyrrolidine’s rigid core facilitates interactions with chiral centers in enzymes, as demonstrated in kinase inhibitors and GPCR modulators .

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